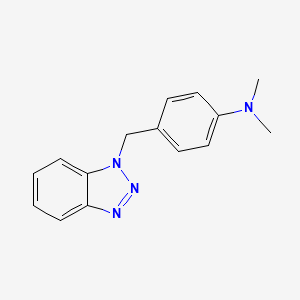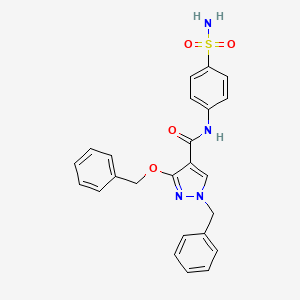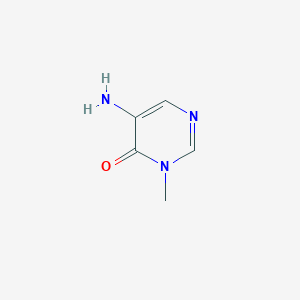![molecular formula C21H15Cl3N2O2 B2929487 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 282523-09-5](/img/structure/B2929487.png)
6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, similar compounds are often synthesized using catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
Again, while there isn’t specific information on the chemical reactions of “this compound”, similar compounds often undergo transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Benzimidazole derivatives have been synthesized and evaluated for various biological activities. For instance, a study explored the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents, highlighting the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus for potent antihistaminic activity (Iemura et al., 1986).
- Another research focused on benzimidazole‐1,2,3‐triazole hybrids, indicating their inhibitory activity against mushroom tyrosinase, which could be useful in cosmetics, medicine, or the food industry due to their potential as tyrosinase inhibitors (Mahdavi et al., 2018).
Antimicrobial and Antifungal Applications
- Studies on benzimidazole condensed ring systems revealed some compounds' in vitro antibacterial activity and the potential for antimicrobial, antileukemic, and antifungal applications (Rida et al., 1988).
- Novel dipodal-benzimidazole derivatives were synthesized and showed broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger, suggesting potential for antimicrobial applications (Padalkar et al., 2014).
Anticancer and Antitubercular Potential
- The pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 was studied for its structure-activity relationship, indicating significant potency against class Ia PI 3-kinase enzymes and potential for anticancer applications (Rewcastle et al., 2011).
- Some benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, with certain compounds showing promising activity against bacteria and fungi, hinting at potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).
Enzyme Inhibition and Neuropharmacological Properties
- Benzimidazole derivatives have been explored for their inhibitory activity against eukaryotic DNA topoisomerase II, indicating potential for the development of new therapeutic agents targeting this enzyme (Pınar et al., 2004).
- The pharmacophore-based design and synthesis of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives were aimed at discovering compounds with alpha(1)-adrenoceptor blocking properties, which could have implications for the treatment of conditions mediated by this receptor (Betti et al., 2002).
Propriétés
IUPAC Name |
6-chloro-1-[(2,6-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O2/c1-27-15-8-5-13(6-9-15)21-25-19-10-7-14(22)11-20(19)26(21)28-12-16-17(23)3-2-4-18(16)24/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPSEXKCXVOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-3-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline](/img/structure/B2929404.png)
![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)
![6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2929406.png)
![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)




![(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide](/img/structure/B2929426.png)
